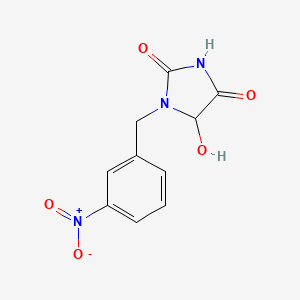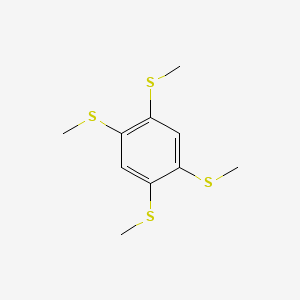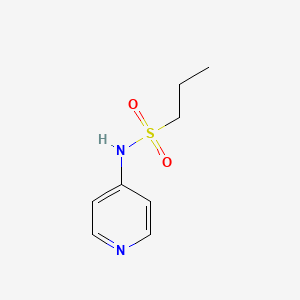
(1-phenylcyclohexyl)methyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-phenylcyclohexyl)methyl methanesulfonate is an organic compound that belongs to the class of esters It is derived from methanesulfonic acid and 1-phenyl-cyclohexylmethanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 1-phenyl-cyclohexylmethyl ester typically involves the esterification reaction between methanesulfonic acid and 1-phenyl-cyclohexylmethanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
On an industrial scale, the production of methanesulfonic acid 1-phenyl-cyclohexylmethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1-phenylcyclohexyl)methyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted esters and other derivatives.
Applications De Recherche Scientifique
(1-phenylcyclohexyl)methyl methanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the manufacturing of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methanesulfonic acid 1-phenyl-cyclohexylmethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release methanesulfonic acid and 1-phenyl-cyclohexylmethanol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(1-phenylcyclohexyl)methyl methanesulfonate can be compared with other similar esters, such as:
Ethyl methanesulfonate: Another ester of methanesulfonic acid, used as a mutagen in genetic research.
Methyl methanesulfonate: Known for its use in chemical synthesis and as a reagent in laboratory experiments.
The uniqueness of methanesulfonic acid 1-phenyl-cyclohexylmethyl ester lies in its specific structural features and the resulting chemical and biological properties, which differentiate it from other esters.
Propriétés
Formule moléculaire |
C14H20O3S |
|---|---|
Poids moléculaire |
268.37 g/mol |
Nom IUPAC |
(1-phenylcyclohexyl)methyl methanesulfonate |
InChI |
InChI=1S/C14H20O3S/c1-18(15,16)17-12-14(10-6-3-7-11-14)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-12H2,1H3 |
Clé InChI |
SSBGLUVSZQPEOF-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC1(CCCCC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Rel-7-bromo-1-((1r,4r)-4-methoxycyclohexyl)-3,4-dihydropyrazino[2,3-b]pyrazin-2(1H)-one](/img/structure/B8299579.png)








![3-[[3-(Trifluoromethoxy)phenyl]ethynyl]aniline](/img/structure/B8299629.png)



